molecular formula C11H19NO4 B13880548 Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate

Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate

Cat. No.: B13880548
M. Wt: 229.27 g/mol
InChI Key: PSSREQBTBPPHNL-UHFFFAOYSA-N
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Description

Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate is an organic compound with a complex structure that includes a cyclopropyl group, a hydroxyethyl group, and an oxobutanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate typically involves multi-step organic reactions. One common method includes the reaction of cyclopropylamine with ethyl 4-chloro-4-oxobutanoate under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate in polar solvents.

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the cyclopropyl group can enhance the compound’s binding affinity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.

Comparison with Similar Compounds

  • Ethyl 4-[cyclopropylamino]-4-oxobutanoate
  • Ethyl 4-[2-hydroxyethylamino]-4-oxobutanoate
  • Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-butanoate

Comparison: Ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate is unique due to the presence of both cyclopropyl and hydroxyethyl groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

ethyl 4-[cyclopropyl(2-hydroxyethyl)amino]-4-oxobutanoate

InChI

InChI=1S/C11H19NO4/c1-2-16-11(15)6-5-10(14)12(7-8-13)9-3-4-9/h9,13H,2-8H2,1H3

InChI Key

PSSREQBTBPPHNL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)N(CCO)C1CC1

Origin of Product

United States

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